molecular formula C10H13BrS B8787124 4-Phenylmercapto-butylbromide CAS No. 17742-54-0

4-Phenylmercapto-butylbromide

Cat. No.: B8787124
CAS No.: 17742-54-0
M. Wt: 245.18 g/mol
InChI Key: UBTYAHFMUFSMLS-UHFFFAOYSA-N
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Description

4-Phenylmercapto-butylbromide (C₁₀H₁₃BrS) is an organosulfur compound characterized by a butyl chain substituted with a phenylthio (-S-C₆H₅) group and a terminal bromine atom. This compound is notable for its dual functional groups: the thioether (mercapto) group, which confers nucleophilic reactivity, and the bromine atom, a leaving group that facilitates substitution reactions. It is widely used in organic synthesis, particularly in the preparation of thioether-linked pharmaceuticals, agrochemicals, and polymer precursors. Its reactivity profile makes it valuable in cross-coupling reactions and as a building block for sulfur-containing heterocycles .

Properties

CAS No.

17742-54-0

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

4-bromobutylsulfanylbenzene

InChI

InChI=1S/C10H13BrS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

UBTYAHFMUFSMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Butylbromide Derivatives

The following table summarizes key structural analogs of 4-Phenylmercapto-butylbromide, highlighting differences in functional groups, inferred properties, and applications:

Compound Name Structure Key Functional Groups Reactivity Applications
This compound C₆H₅-S-(CH₂)₃-CH₂Br Thioether, Bromide Nucleophilic substitution, S-alkylation Drug intermediates, polymer chemistry
4-Benzyloxybenzylbromide C₆H₅-O-CH₂-C₆H₄-Br Benzyl ether, Bromide Electrophilic aromatic substitution Protecting groups, agrochemical synthesis
4-Phenylbutylammonium bromide C₆H₅-(CH₂)₄-NH₃⁺ Br⁻ Ammonium, Bromide Ionic interactions, Hofmann elimination Phase-transfer catalysts, surfactants
4-Benzyloxy-5-bromo-2-chloropyrimidine Br-C₅H₂N₂-O-CH₂-C₆H₅ Halogens, Benzyl ether Cross-coupling, heterocycle synthesis Antiviral/anticancer drug precursors
Key Observations:

Thioether vs. Benzyl Ether :

  • The thioether group in this compound is more nucleophilic than benzyl ether derivatives (e.g., 4-Benzyloxybenzylbromide), enabling faster S-alkylation or participation in thiol-ene click chemistry .
  • Benzyl ethers are less reactive but offer stability under acidic conditions, making them ideal for protective group strategies .

Bromide as a Leaving Group :

  • All listed compounds feature bromine, but its leaving ability varies with the adjacent functional groups. For example, in this compound, bromide departure is facilitated by the electron-rich thioether group, enhancing SN2 reactivity compared to benzyloxy analogs.

Ionic vs. Neutral Structures :

  • 4-Phenylbutylammonium bromide’s ionic nature increases water solubility, whereas this compound is more lipophilic, influencing their respective roles in aqueous vs. organic-phase reactions .

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